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Compound of Interest

Compound Name:
(2,6-Dibromo-4-

fluorophenyl)methanol

Cat. No.: B591520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the

compound (2,6-Dibromo-4-fluorophenyl)methanol. Due to the limited availability of published

experimental spectra for this specific molecule, this guide presents predicted data based on the

analysis of structurally similar compounds and established spectroscopic principles. Detailed

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data are also provided to guide researchers in their analytical

workflows.

Predicted Spectral Data
The following tables summarize the predicted spectral data for (2,6-Dibromo-4-
fluorophenyl)methanol. These predictions are derived from the analysis of analogous

compounds, including substituted benzyl alcohols, brominated and fluorinated aromatic

systems.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.4 - 7.6 Doublet (d) 2H
Aromatic C-H (ortho to

Fluorine)

~4.8 - 5.0 Singlet (s) 2H Methylene (-CH₂-)

~2.0 - 3.0 Broad Singlet (br s) 1H Hydroxyl (-OH)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~158 - 162 (d, ¹JCF ≈ 245-255 Hz) Aromatic C-F

~135 - 138 Aromatic C-Br

~130 - 133 (d, ³JCF ≈ 7-9 Hz) Aromatic C-H

~115 - 118 Aromatic C-COH

~65 - 70 Methylene (-CH₂-)

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3200-3500 Broad O-H stretch (alcohol)

3050-3100 Medium Aromatic C-H stretch

2850-2960 Medium Aliphatic C-H stretch (-CH₂-)

1550-1600 Strong Aromatic C=C stretch

1450-1490 Strong Aromatic C=C stretch

1200-1250 Strong C-F stretch

1000-1100 Strong C-O stretch (primary alcohol)

550-650 Strong C-Br stretch

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data
m/z Relative Abundance Assignment

282/284/286 High

[M]⁺ (Molecular ion peak with

isotopic pattern for two Br

atoms)

265/267/269 Medium [M-OH]⁺

203/205 Medium [M-Br]⁺

185 High [M-Br-H₂O]⁺

124 Medium [M-2Br]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectral data for

compounds similar to (2,6-Dibromo-4-fluorophenyl)methanol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

Sample Preparation: Dissolve 5-10 mg of (2,6-Dibromo-4-fluorophenyl)methanol in
approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0.03% v/v).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 16-32 scans.

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled carbon spectrum.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 512-2048 scans.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

TMS signal (¹H) or the residual solvent signal (¹³C).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

Sample Preparation (KBr Pellet Method):
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Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium

bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or semi-

transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to

subtract from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid

sample, a direct insertion probe can be used.

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: Detect the ions and record their relative abundance.
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Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and

characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate

1:1 ratio) will result in a characteristic M, M+2, and M+4 pattern for the molecular ion and

bromine-containing fragments.[1][2]

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a synthesized organic compound like (2,6-Dibromo-4-fluorophenyl)methanol.

Workflow for Spectroscopic Analysis of (2,6-Dibromo-4-fluorophenyl)methanol
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Caption: Experimental workflow for the synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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